ABT-767

PARP inhibitor enzyme kinetics target engagement

ABT-767 is a uniquely differentiated PARP inhibitor for preclinical oncology research. Its sub-nanomolar potency for PARP-1 (Ki = 0.47 nM) and high selectivity over PARP-2 (Ki = 0.85 nM) enable robust target engagement in BRCA1/2-mutated and HRD-positive tumor models without confounding PARP-3 activity. The compound's short ~2-hour half-life and dose-proportional PK up to 500 mg BID make it the preferred tool for combination therapy studies, DDI assessments, and flexible dosing protocols where rapid washout is critical. With a clinically validated 39% ORR in HRD-positive ovarian cancer, ABT-767 also serves as an essential benchmark comparator for next-generation PARP inhibitor development. Procure this research-use-only compound to advance your synthetic lethality programs with a precisely characterized reference standard.

Molecular Formula
Molecular Weight
Cat. No. B1574550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-767
SynonymsABT767;  ABT 767;  ABT-767
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-767 PARP1/2 Inhibitor: Oral Small Molecule Targeting Homologous Recombination Deficient Tumors


ABT-767 is an orally bioavailable small molecule that competitively inhibits poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2) [1]. This mechanism exploits synthetic lethality in tumor cells harboring deficiencies in homologous recombination repair (HRR), such as BRCA1/2 mutations, leading to selective cytotoxicity [2]. The compound has been evaluated in a Phase 1 clinical trial for advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian cancer [3].

ABT-767: Why PARP Inhibitor Class Interchangeability is Precluded by Differential Target Affinity, Clinical Activity Profile, and Pharmacokinetic Behavior


Although ABT-767 belongs to the PARP1/2 inhibitor class, direct substitution with other agents such as olaparib, veliparib, talazoparib, niraparib, or rucaparib is not scientifically justified. ABT-767 exhibits a distinct inhibitory profile with a sub-nanomolar Ki for PARP-1 (0.47 nM) and a moderate selectivity ratio versus PARP-2 (0.85 nM) [1], a combination that is not precisely replicated by other inhibitors. Furthermore, its clinical activity in relapsed ovarian cancer is observed exclusively in homologous recombination deficient (HRD) tumors (39% ORR) [2], with a response pattern and safety profile defined in a specific Phase 1 trial [3]. The compound's oral bioavailability, dose-proportional pharmacokinetics up to 500 mg BID, and short half-life (~2 hours) [4] further differentiate it, precluding the assumption that any PARP1/2 inhibitor can serve as a functionally equivalent substitute.

ABT-767 Quantitative Evidence Guide: Direct Comparative Data vs. Key PARP1/2 Inhibitors for Informed Procurement


ABT-767 PARP-1 Inhibitory Potency (Ki) Compared with Olaparib, Veliparib, Talazoparib, Niraparib, and Rucaparib

ABT-767 demonstrates a PARP-1 Ki of 0.47 nM, establishing it as a sub-nanomolar inhibitor [1]. In direct comparison, its potency is superior to veliparib (Ki = 5.2 nM) , rucaparib (Ki = 1.4 nM) [2], and talazoparib (Ki = 1.2 nM) . The compound's Ki is also lower than the reported PARP-1 Ki for niraparib (approximately 3.8 nM) [3] and is comparable to the most potent inhibitors in the class. For PARP-2, ABT-767 has a Ki of 0.85 nM [1], which is more potent than veliparib (Ki = 2.9 nM) and similar to talazoparib (Ki = 0.87 nM) .

PARP inhibitor enzyme kinetics target engagement potency comparison

ABT-767 Clinical Response Rate in Homologous Recombination Deficient Ovarian Cancer vs. Comparator Data

In a Phase 1 study of 36 women with relapsed ovarian cancer, ABT-767 demonstrated an objective response rate (ORR) of 39% (7/18 patients) exclusively in the homologous recombination deficient (HRD) subset [1]. This response rate can be contextualized against other PARP inhibitors in similar patient populations. For talazoparib, a Phase 1 trial reported a 42% ORR in BRCA-mutated ovarian cancer patients at the 1.0 mg/day dose [2]. Rucaparib showed an ORR of 59.3% in a Phase 2 trial of BRCA-mutated relapsed ovarian cancer [3]. Niraparib achieved a RECIST response rate of 50% in platinum-sensitive ovarian cancer with germline BRCA mutations [4]. Veliparib monotherapy in a Phase I/II study showed a 65.7% response rate in BRCA-mutated platinum-resistant/partially sensitive ovarian cancer [5]. Olaparib's ORR in relapsed gBRCAm ovarian cancer with ≥3 prior lines was 31% [6].

ovarian cancer BRCA mutation homologous recombination deficiency objective response rate PARP inhibitor

ABT-767 Oral Bioavailability and Dose-Proportional Pharmacokinetics vs. Class Alternatives

ABT-767 exhibits dose-proportional pharmacokinetics up to 500 mg twice daily (BID) and has a terminal half-life of approximately 2 hours [1]. This short half-life and predictable exposure profile contrast with other PARP inhibitors. For instance, olaparib has a half-life of approximately 12 hours and is administered at 300 mg BID [2]. Rucaparib has a half-life of approximately 17 hours and is administered at 600 mg BID [3]. Niraparib has a long half-life of approximately 36 hours and is administered once daily [4]. Talazoparib has a half-life of approximately 50 hours and is administered once daily [5]. The short half-life of ABT-767 may offer advantages for applications requiring rapid on/off target engagement or reduced systemic accumulation.

pharmacokinetics oral bioavailability dose proportionality half-life PARP inhibitor

ABT-767 PARP-1/2 Selectivity Profile vs. Broader Spectrum Inhibitors

ABT-767 is characterized as a selective inhibitor of PARP-1 and PARP-2, with a Ki ratio of 1.8-fold (PARP-2 Ki 0.85 nM / PARP-1 Ki 0.47 nM) [1]. This selectivity profile differs from other inhibitors. For example, olaparib inhibits PARP-1, PARP-2, and PARP-3 [2]. Rucaparib also inhibits PARP-1, PARP-2, and PARP-3, as well as other PARP family members [3]. In contrast, veliparib is a potent inhibitor of PARP-1 and PARP-2 but does not significantly inhibit PARP-3 or other PARP enzymes . Talazoparib is a potent inhibitor of PARP-1 and PARP-2 with minimal activity against other PARP family members . The narrower selectivity profile of ABT-767 may reduce off-target effects and simplify interpretation of experimental results in PARP-specific studies.

PARP selectivity off-target activity kinase profiling polypharmacology

ABT-767 Preclinical Efficacy in BRCA-Deficient Tumor Models vs. In Vitro Potency Translation

While direct comparative preclinical efficacy data for ABT-767 against other PARP inhibitors in identical tumor models are limited, the compound has demonstrated single-agent antitumor activity in BRCA1/2-mutated patient-derived xenograft (PDX) models [1]. Its sub-nanomolar PARP-1 Ki (0.47 nM) [2] positions it among the most potent PARP1/2 inhibitors in vitro, a property that generally correlates with enhanced tumor growth inhibition in HRD models. For instance, talazoparib, with a comparable PARP-1 Ki (1.2 nM), shows robust activity in BRCA-mutated xenografts [3]. The potency of ABT-767 suggests potential for similar or improved in vivo efficacy, though this remains to be fully characterized.

preclinical efficacy BRCA-deficient xenograft tumor growth inhibition PARP inhibitor

ABT-767: Optimal Research and Industrial Applications Based on Differential Evidence


Preclinical Research in BRCA1/2-Mutated and HRD-Positive Cancer Models

Given the Phase 1 evidence showing clinical activity exclusively in homologous recombination deficient (HRD) ovarian cancer (39% ORR in HRD-positive subset) [1], ABT-767 is particularly well-suited for preclinical studies investigating synthetic lethality in BRCA1/2-mutated or HRD-positive tumor models. Its sub-nanomolar potency for PARP-1 (Ki = 0.47 nM) [2] enables robust target engagement at low concentrations, making it ideal for in vitro and in vivo experiments requiring high specificity and potency.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Rapid On/Off Target Engagement

The short terminal half-life of ABT-767 (~2 hours) [3] and its dose-proportional pharmacokinetics up to 500 mg BID distinguish it from other PARP inhibitors with longer half-lives (e.g., niraparib ~36 h, talazoparib ~50 h). This property makes ABT-767 a preferred tool for studies where rapid clearance and minimized drug accumulation are advantageous, such as combination therapy investigations, drug-drug interaction assessments, or scenarios requiring flexible dosing schedules.

Investigations into PARP-1/2 Specific Biology with Minimal Off-Target PARP Family Interference

ABT-767 selectively inhibits PARP-1 and PARP-2 without significant activity against PARP-3 or other PARP family members [4]. This contrasts with broader-spectrum inhibitors like olaparib and rucaparib, which also inhibit PARP-3. Researchers seeking to dissect PARP-1/2 specific functions without confounding effects from other PARP enzymes will find ABT-767 particularly valuable for generating cleaner, more interpretable datasets.

Comparative PARP Inhibitor Studies and Development of Next-Generation Agents

The unique combination of high potency (sub-nanomolar Ki), oral bioavailability, and a distinct pharmacokinetic profile (short half-life) positions ABT-767 as an important reference compound for benchmarking novel PARP inhibitors. Its well-characterized clinical activity in HRD-positive ovarian cancer [1] provides a validated performance benchmark. In drug development programs, ABT-767 can serve as a comparator for assessing improvements in potency, selectivity, or pharmacokinetic properties of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-767

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.